![molecular formula C22H25FN2O2 B5145426 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in 2011 by a team of researchers led by Professor David E. Nichols at Purdue University. MP-10 has been found to exhibit potent and selective agonist activity at the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide involves binding to the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the μ-opioid receptor by 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide results in the inhibition of neurotransmitter release, which leads to a reduction in pain perception and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects:
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been found to produce a dose-dependent decrease in locomotor activity and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide is its high affinity and selectivity for the μ-opioid receptor, which makes it a valuable tool for studying the molecular mechanisms of opioid receptor activation. However, one of the limitations of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide is its potential for abuse and addiction, which makes it difficult to use in studies involving human subjects.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide, including the development of new analogs with improved pharmacokinetic properties and reduced potential for abuse. Other areas of research include the investigation of the molecular mechanisms of opioid receptor activation and the development of novel therapeutic strategies for the treatment of pain and addiction. Additionally, further studies are needed to determine the long-term effects of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide on the brain and the body.
Métodos De Síntesis
The synthesis of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide involves a multistep process that includes the condensation of 2-methylphenylacetic acid with piperidine, followed by the reaction of the resulting product with 4-fluorobenzoyl chloride. The final step involves the reduction of the amide group to form the benzamide derivative.
Aplicaciones Científicas De Investigación
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and addiction. In preclinical studies, 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide has been found to exhibit high affinity and selectivity for the μ-opioid receptor, which is the primary target for opioid analgesics. 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide has also been found to be effective in reducing drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
4-fluoro-N-[[1-[2-(2-methylphenyl)acetyl]piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-16-5-2-3-7-19(16)13-21(26)25-12-4-6-17(15-25)14-24-22(27)18-8-10-20(23)11-9-18/h2-3,5,7-11,17H,4,6,12-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEKMEPLVZEKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.